molecular formula C20H18FN3O3 B2384670 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide CAS No. 920248-50-6

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide

Cat. No. B2384670
CAS RN: 920248-50-6
M. Wt: 367.38
InChI Key: ROLQTPICHSUKNH-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide, also known as GSK137647A, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins have been shown to play a critical role in the regulation of gene expression, particularly in the context of inflammation and cancer. GSK137647A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide involves the inhibition of BET proteins, which are a family of transcriptional regulators that play a critical role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit other transcriptional regulators to specific genomic loci, leading to the activation or repression of gene expression. N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide have been extensively studied in vitro and in vivo. In cancer cells, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to inhibit the expression of oncogenes and induce apoptosis, leading to the inhibition of cell growth and proliferation. In immune cells, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, leading to the reduction of inflammation. In autoimmune disorders, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce the production of autoantibodies and inhibit the activation of autoreactive T cells, leading to the suppression of autoimmunity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide in lab experiments include the availability of a commercially available inhibitor, the specificity of the inhibitor for BET proteins, and the extensive characterization of the inhibitor in various disease models. The limitations of using N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide in lab experiments include the potential off-target effects of the inhibitor, the need for careful optimization of inhibitor concentration and exposure time, and the potential for toxicity in vivo.

Future Directions

For research on N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide include the identification of novel disease indications for the inhibitor, the optimization of dosing regimens and delivery methods for in vivo studies, and the development of more potent and selective BET inhibitors. Additionally, the identification of biomarkers of response to BET inhibition may allow for the development of personalized therapies for patients with cancer, inflammation, and autoimmune disorders.

Synthesis Methods

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 2-aminoethanol to form N-(4-methoxybenzoyl)-2-aminoethanol. This intermediate is then reacted with 3-chloro-6-(4-fluorophenyl)pyridazine to form N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide. The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been optimized for high yield and purity, and the compound is now commercially available for research purposes.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In inflammation, BET proteins have been shown to play a critical role in the regulation of pro-inflammatory cytokine expression, and N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce inflammation in various animal models of disease. In autoimmune disorders, BET proteins have been shown to play a critical role in the regulation of autoantibody expression, and N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce autoantibody production in various animal models of disease.

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-17-8-4-15(5-9-17)20(25)22-12-13-27-19-11-10-18(23-24-19)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQTPICHSUKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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